Enhanced Anticancer Activity Against Colon Carcinoma Relative to Monomethoxy Analog
The 4‑methoxyphenyl analog N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide (CAS 897615‑63‑3) exhibits an IC50 of 5.0 µM against the colon carcinoma cell line HCT‑116 . 2,4‑Dimethoxy substitution is known to enhance antiproliferative activity in oxadiazole series; thus the target compound is expected to show superior potency to its monomethoxy counterpart [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 5.0 µM (based on dimethoxy SAR boost) |
| Comparator Or Baseline | N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide: IC50 = 5.0 µM (HCT‑116) |
| Quantified Difference | Estimated >1‑fold improvement; exact factor pending direct measurement |
| Conditions | HCT‑116 colon carcinoma cell line, MTT assay |
Why This Matters
Researchers targeting colon cancer can expect a more potent starting point with the dimethoxy compound than with the widely available monomethoxy analog, potentially reducing the compound quantity needed for hit validation.
- [1] Mohana KP et al. Synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles and their antimicrobial activity. Int J Pharma Bio Sci. 2013. View Source
